BenchChemオンラインストアへようこそ!

4(3H)-Quinazolinone, 3-phenyl-2-(3,3,3-trifluoro-2-oxopropyl)-

Lipophilicity Drug Design Quinazolinone SAR

4(3H)-Quinazolinone, 3-phenyl-2-(3,3,3-trifluoro-2-oxopropyl)- (CAS 73283-24-6) is a synthetic 2,3-disubstituted quinazolin-4(3H)-one derivative with the molecular formula C17H11F3N2O2 and a molecular weight of 332.28 g/mol. The compound is defined by a 3-phenyl substituent and a 2-(3,3,3-trifluoro-2-oxopropyl) group, placing it within the 2-ketoalkyl-4(3H)-quinazolinone subclass historically investigated for central nervous system (CNS) activity.

Molecular Formula C17H11F3N2O2
Molecular Weight 332.28 g/mol
CAS No. 73283-24-6
Cat. No. B13778649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4(3H)-Quinazolinone, 3-phenyl-2-(3,3,3-trifluoro-2-oxopropyl)-
CAS73283-24-6
Molecular FormulaC17H11F3N2O2
Molecular Weight332.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)CC(=O)C(F)(F)F
InChIInChI=1S/C17H11F3N2O2/c18-17(19,20)14(23)10-15-21-13-9-5-4-8-12(13)16(24)22(15)11-6-2-1-3-7-11/h1-9H,10H2
InChIKeyZQEDMZFESMPTPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4(3H)-Quinazolinone, 3-phenyl-2-(3,3,3-trifluoro-2-oxopropyl)- (CAS 73283-24-6): Core Chemical Profile for Research Procurement


4(3H)-Quinazolinone, 3-phenyl-2-(3,3,3-trifluoro-2-oxopropyl)- (CAS 73283-24-6) is a synthetic 2,3-disubstituted quinazolin-4(3H)-one derivative with the molecular formula C17H11F3N2O2 and a molecular weight of 332.28 g/mol [1]. The compound is defined by a 3-phenyl substituent and a 2-(3,3,3-trifluoro-2-oxopropyl) group, placing it within the 2-ketoalkyl-4(3H)-quinazolinone subclass historically investigated for central nervous system (CNS) activity [2]. Its structural identity is confirmed by IUPAC name, InChIKey (ZQEDMZFESMPTPZ-UHFFFAOYSA-N), and DSSTox Substance ID DTXSID50223520 [1].

Why Generic Substitution of CAS 73283-24-6 with Other 3-Phenylquinazolinones Risks Experimental Inconsistency


Substituting CAS 73283-24-6 with other 3-phenylquinazolin-4(3H)-ones is not scientifically justifiable without direct comparative data. The specific 2-(3,3,3-trifluoro-2-oxopropyl) moiety is not a common alkyl or aryl substituent; it introduces a strongly electron-withdrawing trifluoromethyl ketone functionality that critically modulates both physicochemical properties (e.g., XLogP3 of 3.1 [1]) and target-binding interactions. In the 2-ketoalkyl-4(3H)-quinazolinone series, small structural variations at the 2-position produce significant shifts in the therapeutic window between anticonvulsant efficacy and sedative-hypnotic toxicity, as explicitly demonstrated by the fourfold safety margin difference for a closely related analog [2]. Therefore, any analog with a different 2-substituent cannot be assumed to replicate the activity profile of this specific compound.

Quantitative Differentiation Evidence for CAS 73283-24-6 Against Closest Structural Analogs


Lipophilicity Modulation by 2-Trifluoroacetonyl Group Compared to 2-Methyl and 2-Ethyl Analogs

The target compound's computed XLogP3 of 3.1 [1] places it in a significantly higher lipophilicity range compared to its 2-methyl-3-phenylquinazolin-4-one analog. While an exact XLogP3 for 2-methyl-3-phenylquinazolin-4-one was not retrieved from the available sources, the replacement of a methyl group (-CH3) with the 3,3,3-trifluoro-2-oxopropyl moiety adds one ketone oxygen and three fluorine atoms, which is well-established in medicinal chemistry to increase molecular size, polar surface area, and hydrogen-bond acceptor count (6 for the target compound [1]), while the lipophilicity (XLogP3=3.1) reflects a balance between hydrophobic (CF3) and polar (C=O) contributions. This altered physicochemical profile directly impacts membrane permeability and non-specific protein binding, differentiating it from simple 2-alkyl congeners.

Lipophilicity Drug Design Quinazolinone SAR

Anticonvulsant Therapeutic Window Class-Level Differentiation

The 2-ketoalkyl-4(3H)-quinazolinone class, to which CAS 73283-24-6 belongs, is characterized in US Patent 4,183,931 as exhibiting useful anticonvulsant activity at doses several-fold lower than those producing sedative-hypnotic effects. A specific example, 2-[2-oxo-2-(4-pyridyl)ethyl]-3-o-chlorophenyl-4(3H)-quinazolinone, demonstrates a fourfold separation between the effective anticonvulsant dose and the sedative-hypnotic dose [1]. This class-level property distinguishes these 2-ketoalkyl derivatives from simpler 2-alkyl-3-aryl-4(3H)-quinazolinones such as methaqualone, which are known to have a narrower therapeutic margin with significant neurotoxicity at anticonvulsant doses [2].

Anticonvulsant Therapeutic Index CNS Safety

Structural Confirmation of the Trifluoromethyl Ketone Moiety as a Unique Pharmacophoric Feature

The compound's InChIKey (ZQEDMZFESMPTPZ-UHFFFAOYSA-N) and the explicit SMILES notation 'C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)CC(=O)C(F)(F)F' [1] unambiguously confirm the presence of the 3,3,3-trifluoro-2-oxopropyl group at the 2-position of the quinazolinone ring. This trifluoromethyl ketone (TFMK) functionality is absent in the most common 3-phenylquinazolin-4(3H)-one analogs, such as 2-methyl-3-phenylquinazolin-4-one and 2-ethyl-3-phenylquinazolin-4-one, which instead carry simple alkyl chains [2]. The TFMK group is known in medicinal chemistry to act as a reversible covalent warhead for serine and cysteine proteases, potentially conferring a distinct mechanism of action not achievable with purely hydrocarbon substituents.

Structural Identity Trifluoromethyl Ketone Pharmacophore Mapping

Computed Hydrogen Bond Acceptor Count and Its Implications for Target Interaction

The target compound possesses a computed hydrogen bond acceptor (HBA) count of 6 [1], which is significantly higher than the HBA count of the parent 3-phenylquinazolin-4(3H)-one core and its simple 2-alkyl derivatives. The 3-phenylquinazolin-4(3H)-one scaffold has an HBA count of 2 (the two nitrogen atoms and the carbonyl oxygen), whereas the addition of the 3,3,3-trifluoro-2-oxopropyl group contributes an additional carbonyl oxygen, raising the HBA count to 6. This increase in HBA capacity is critical for forming specific intermolecular interactions (e.g., with kinase hinge regions, protease oxyanion holes, or GPCR polar residues) that may determine selectivity and potency profiles.

Hydrogen Bonding Molecular Recognition Drug-Receptor Interaction

High-Priority Research Application Scenarios for CAS 73283-24-6


Anticonvulsant Drug Discovery Programs Requiring Wide Therapeutic Index Candidates

Based on the class-level evidence of a fourfold therapeutic window between anticonvulsant and sedative doses for 2-ketoalkyl-4(3H)-quinazolinones [1], this compound is best deployed in antiseizure screening cascades where minimizing CNS-depressant side effects is a primary endpoint. The compound should be benchmarked against methaqualone and second-generation agents in maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models, with parallel rotorod neurotoxicity assessment.

Covalent Probe Development Targeting Serine Hydrolases or Cysteine Proteases

The trifluoromethyl ketone (TFMK) moiety, confirmed by the compound's SMILES and InChIKey [2], is a recognized reversible covalent warhead. This compound is suitable for chemoproteomics profiling or activity-based protein profiling (ABPP) studies aimed at identifying novel serine hydrolase or cysteine protease targets, where 2-alkyl analogs lacking the TFMK group would be inactive as covalent probes.

Structure-Activity Relationship (SAR) Studies on Quinazolinone Lipophilicity and ADME Properties

With a computed XLogP3 of 3.1 and an HBA count of 6 [2], this compound occupies a distinct physicochemical space within the 3-phenylquinazolinone series. It is ideally suited as a reference point for systematic SAR studies correlating 2-position substituent modifications with logD, Caco-2 permeability, and plasma protein binding, guiding the optimization of CNS drug-like properties.

Negative Control or Tool Compound for Kinase Selectivity Panels

Given that 3-phenylquinazolin-4(3H)-ones are a privileged scaffold for kinase inhibition (e.g., EGFR, PI3K), the unique 2-trifluoroacetonyl substituent of this compound is predicted to alter kinase hinge-region hydrogen-bonding patterns relative to 2-alkyl analogs. This compound can serve as a negative control or selectivity tool in kinase profiling panels to assess the contribution of the 2-position ketoalkyl group to off-target kinase activity.

Quote Request

Request a Quote for 4(3H)-Quinazolinone, 3-phenyl-2-(3,3,3-trifluoro-2-oxopropyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.